Home > Products > Screening Compounds P18892 > N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide - 40624-74-6

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

Catalog Number: EVT-2931740
CAS Number: 40624-74-6
Molecular Formula: C17H17NO2
Molecular Weight: 267.328
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is a synthetic organic compound belonging to the class of substituted propanamides. It serves as a model compound in scientific research, particularly in studying rearrangement reactions and nucleophilic substitutions relevant to the metabolism of carcinogenic amines. This compound is not a medication and does not have any known therapeutic applications.

N-(2,6-Dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide

Compound Description: This compound features a cup-shaped conformation largely determined by an intramolecular N—H⋯O hydrogen bond. In its crystal structure, double layers of molecules are formed by O—H⋯O and C—H⋯O hydrogen bonds. []

N-(2,6-dimethylphenyl)-1-piperazineacetamide

Compound Description: This molecule is a novel organic-inorganic hybrid molecule. Theoretical and experimental studies reveal its vibrational spectra characteristics, thermodynamic parameters, and nonlinear optical properties. Molecular docking studies suggest potential effects against proteins like SARS-CoV-2. []

N-(2,6-Dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This molecule exhibits a highly twisted conformation, with its two aromatic rings nearly perpendicular. It forms centrosymmetric lactam-lactam dimers in its crystal structure due to mutual N—H⋯O hydrogen bonds. []

N-(tert-butyl)-2-(N-(2-fluorophenyl)-2-(4-nitrophenyl)acetamido)-3-oxo-3-phenylpropanamide

Compound Description: This compound's crystal structure has been determined to be triclinic, belonging to the space group P1̄. []

N-(2,6-dimethylphenyl)-3,6-dithiacyclohexene-1,2-dicarboximide

Compound Description: This compound is part of a series of N-substituted 3,6-dithiacyclohexene-1,2-dicarboximide derivatives studied for their pharmacological activity. Its structure features a phenyl ring perpendicular to the imide ring. []

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: In the crystal structure of this compound, adjacent molecules are connected through a pair of N—H⋯O hydrogen bonds, resulting in the formation of inversion dimers with an (8) ring motif. []

Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,6-dihydro-pyridazin-1-yl]acetate

Compound Description: This compound's crystal structure exhibits intermolecular C—H⋯O interactions. []

N-(2,6-Dimethylphenyl)-3-methylbenzamide

Compound Description: This compound displays a trans conformation in its N—H and C=O bonds. Its crystal structure reveals C(4) chains formed by intermolecular N—H⋯O hydrogen bonds along the c axis. []

N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}Acetamide

Compound Description: This pharmacologically active molecule, synthesized from indole acetic acid and 1,3,4-oxadiazole, required a suitable analytical method. Research established a UV visible spectroscopic method at 225 nm, validated according to ICH guidelines for accuracy, precision, sensitivity, specificity, robustness, and ruggedness. Stress degradation studies under acidic, basic, oxidative, UV light, and altered temperature/humidity conditions revealed deterioration. []

1,2-Bis(2,6-dimethylphenyl)-3-phenylguanidine

Compound Description: In the crystal structure of this compound, weak C—H⋯N interactions are observed between neighboring molecules. Furthermore, a minor degree of π–π overlap exists between one of the dimethylphenyl rings and the phenyl ring of an adjacent molecule. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound, identified through structure-activity relationship studies for optimizing lipophilicity, acts as a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Demonstrating promising pharmacokinetic profiles and efficacy in in vivo rheumatoid arthritis (RA) models, this compound emerged as a potential clinical candidate for treating inflammatory diseases. []

N-(2,6-dimethylphenyl)-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide

Compound Description: This compound, a structural analog of piroxicam, exists in two enantiomeric forms despite lacking a classic stereogenic center. This phenomenon arises from the different sulfonyl oxygen atoms acting as proton acceptors in each enantiomer, leading to distinct biological activities. One form exhibits high analgesic activity, while the other demonstrates significant anti-inflammatory properties. []

3-(2,6-Dimethylphenyl)-2,3-dihydro-2,2,2-trimethoxy-1,3,2-benzoxazaphosph(V)ole

Compound Description: This compound is a trigonal bipyramidal phosphorus compound with a planar five-membered oxazaphosphole ring occupying an apical-equatorial site. The pendant N-(2,6-dimethylphenyl) ring is nearly orthogonal to the benzoxazaphosphole ring system. []

1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid

Compound Description: Initially identified as a potent inhibitor of bacterial DNA gyrase, this compound, also known as Compound 1, exhibits interactions with mammalian topoisomerase II (topo II). It shows potential as a starting point for developing novel anti-cancer agents. []

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: This series of compounds, synthesized through a multi-step process, combines 1,4-dihydropyridines with sulfanilamide and quinazolinone moieties. Evaluations revealed antiulcer activity comparable to ranitidine, with enhanced activity observed in compounds containing methoxy and nitro substituents. []

N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide

Compound Description: This compound's crystal structure is stabilized by an intramolecular N—H⋯O hydrogen bond. Intermolecular O—H⋯O hydrogen bonds contribute to the formation of a three-dimensional network within the crystal lattice. []

N6-(2-Deoxy-d-erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5-N-(2-hydroxy-3-buten-1-yl)-formamidopyrimidine

Compound Description: This compound represents a ring-opened adduct formed from the reaction of 1,3-butadiene (BD) metabolite 3,4-epoxy-1-butene (EB) with DNA. Detected in both EB-treated calf thymus DNA and mammalian cells, this adduct's formation is concentration-dependent and accelerated at elevated pH levels. Studies suggest that it may be a substrate for the base excision repair enzyme NEIL1. []

N-(2,6-dimethylphenyl)-8-pyrrolizidineacetamide hydrochloride hemihydrate (SUN 1165)

Compound Description: This compound, also known as SUN 1165, is a potent and long-acting antiarrhythmic agent. It effectively reverts various types of ventricular arrhythmias in animal models without causing significant gastrointestinal or central nervous system side effects. [, , ]

N-(2,6-Dimethylphenyl)diphenylphosphinic Amide

Compound Description: This neutral ligand forms complexes with sodium and calcium ions. In its sodium complex, the sodium ion coordinates through the oxygen atom of the phosphinic amide group. In the calcium complex, the calcium ion adopts a distorted octahedral arrangement coordinated by two phosphinic amide ligands, three THF molecules, and an iodide ion. []

(η6-benzene)-(N-(2,6-dimethylphenyl)-1-(pyridin-2-yl)methanimine-κ2N,N′)ruthenium(II) perchlorate monohydrate

Compound Description: This organometallic ruthenium complex has been structurally characterized by X-ray crystallography, revealing a monoclinic crystal system belonging to the space group P1̅. []

2-substituted 4-amino-2,3-dihydro-3-oxo-1,2,5-thiadiazole 1,1-dioxides

Compound Description: This class of compounds is synthesized via a ring contraction reaction of 1,2,6-thiadiazines. The reaction involves nitrosation followed by mild acid treatment. []

Bis-(N-(2,6-dimethylphenyl Carbamoylmethyl)Iminodiaceto) Technetate (III) Complex Ion

Compound Description: This technetium-based complex undergoes a ligand exchange reaction with the anticancer drug bleomycin (Blm) to form the technetium-99m-bleomycin (99mTc-Blm) complex ion. This reaction occurs under acidic conditions with a specific molar ratio of the reactants. []

2-(2,6-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Compound Description: This compound's crystal structure reveals the formation of R22(10) type dimers due to N—H⋯O hydrogen bonding between adjacent molecules. The molecule exhibits a twisted conformation due to steric repulsion. []

meso-(Tetrakis(2,6-dimethylphenyl)porphinato)iron(III) chloride (Me8TPP)Fe(III)Cl

Compound Description: This compound acts as a catalyst in the conversion of p-cyano-N,N-dimethylaniline N-oxide (NO) to various products. The catalytic mechanism involves equilibrium ligation of NO to the iron(III) porphyrin, followed by oxygen transfer to generate the products. []

N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624)

Compound Description: Belonging to a novel class of experimental anticonvulsants related to lidocaine, this compound, also known as D2624, has undergone pharmacokinetic and metabolism studies in rats and humans. The research focused on understanding its metabolic pathways and potential formation of 2,6-dimethylaniline (2,6-DMA) as a metabolite. Results showed extensive first-pass metabolism in rats, leading to the identification of D3017 (primary alcohol) and 2,6-DMA as major metabolites. Human studies revealed species differences in metabolic pathways, with D3017 being the primary metabolite detected. []

Overview

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is a chemical compound that belongs to the class of amides. It is characterized by its unique structural features, including a phenyl group and a ketone functional group. The compound is of interest in various scientific fields due to its potential applications in organic synthesis and medicinal chemistry.

Source

The compound can be synthesized from various starting materials through different organic reactions. Its molecular formula is C17H17NO2C_{17}H_{17}NO_{2} with a molar mass of 267.32 g/mol .

Classification

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is classified as an amide due to the presence of the amide functional group (-C(=O)N-). It also features ketone characteristics owing to the carbonyl group (C=O) adjacent to the nitrogen atom.

Synthesis Analysis

Methods

The synthesis of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide can be achieved through several methods, including:

  1. Traditional Organic Synthesis: A common approach involves the reaction of 2,6-dimethylphenylamine with an appropriate acylating agent to form the desired amide.
  2. Electrochemical Synthesis: Recent advancements have introduced electrochemical methods that utilize controlled current conditions to facilitate the formation of amides from corresponding carboxylic acids and amines .

Technical Details

In one method, the synthesis begins with the preparation of alkynoic acids followed by their reaction with amines in the presence of coupling agents like dicyclohexylcarbodiimide. The process typically requires careful control of temperature and atmosphere (nitrogen) to prevent moisture interference .

Molecular Structure Analysis

Data

  • Molecular Formula: C17H17NO2C_{17}H_{17}NO_{2}
  • Density: Approximately 1.157 g/cm³ (predicted) .
  • Boiling Point: Estimated at 452 °C.
  • pKa: Approximately 10.39, indicating its acidic properties in solution .
Chemical Reactions Analysis

Reactions

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions typical for amides and ketones:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield corresponding carboxylic acids and amines.
  2. Reduction: The ketone group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Condensation Reactions: It can participate in condensation reactions with other nucleophiles, leading to more complex structures.

Technical Details

The reactivity of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is influenced by its functional groups, particularly the carbonyl and amine functionalities which facilitate nucleophilic attacks and electrophilic additions.

Mechanism of Action

Process

Data

Research indicates that such compounds may interact with biological targets through hydrogen bonding and hydrophobic interactions due to their aromatic nature and functional groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dichloromethane and ethanol but insoluble in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may decompose when exposed to strong acids or bases. Its pKa value suggests it can act as a weak acid.

Applications

Scientific Uses

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide has potential applications in:

  1. Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  2. Pharmaceutical Development: Investigated for its potential biological activities, including anti-inflammatory or analgesic properties.
  3. Material Science: Explored for use in developing new materials due to its unique chemical structure.
Synthetic Methodologies for N-(2,6-Dimethylphenyl)-3-Oxo-3-Phenylpropanamide and Structural Analogs

Traditional Organic Synthesis Approaches

The synthesis of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide (CAS: 749896-89-7) primarily relies on classical organic condensation reactions between β-ketoesters and substituted anilines. This approach follows the general reaction scheme: Ethyl benzoylacetate reacts with 2,6-dimethylaniline under thermal conditions, typically in refluxing toluene or xylene, to facilitate nucleophilic acyl substitution. The reaction proceeds through the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the β-ketoester, followed by elimination of the ethoxy group to form the target β-ketoamide [3] [4].

A significant challenge in this traditional synthesis is the competitive enolization of the β-ketoester system, which can lead to reduced yields and require extended reaction times (often 12-24 hours). The presence of ortho-methyl substituents on the aniline ring introduces steric hindrance, further complicating the amidation process. This steric effect typically necessitates higher temperatures (140-160°C) and stoichiometric excesses of the β-ketoester component (1.2-1.5 equivalents) to achieve moderate yields ranging from 45-65% [7]. Purification often requires recrystallization from ethanol/water mixtures or chromatographic separation to remove unreacted starting materials and by-products like enol esters. Despite these limitations, this method remains industrially viable due to the commercial availability of starting materials and operational simplicity without specialized equipment requirements [4].

Catalytic Amidation Techniques for β-Ketoamide Formation

Recent advances in β-ketoamide synthesis emphasize catalyst-driven methodologies to overcome the limitations of traditional thermal approaches. Microwave-assisted amidation represents a particularly efficient pathway for constructing the core structure of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide. This technique employs microwave irradiation (typically 300-850W) to activate the condensation between β-ketoesters and amines under solvent-free conditions without additional catalysts [1].

The microwave methodology demonstrates remarkable efficiency improvements compared to conventional heating. Reactions reach completion within 15-60 minutes at 160-180°C, achieving yields exceeding 90% for structurally related β-ketoamides. The mechanism involves microwave-induced dipole rotation generating molecular-level heating, significantly accelerating the reaction kinetics. This method is especially advantageous for sterically hindered substrates like 2,6-dimethylaniline due to the high temperatures achievable without solvent decomposition concerns [1].

Table 1: Comparative Amidation Methods for β-Ketoamide Synthesis

MethodTemperatureTimeCatalyst/SolventYield RangeKey Advantages
Traditional Thermal140-160°C12-24 hoursNone/Toluene45-65%Simple equipment, scalable
Microwave-Assisted160-180°C15-60 minutesNone/Solvent-free85-95%Rapid kinetics, high yields
Catalytic Aminolysis80-100°C2-4 hoursLewis acids/DCM60-80%Mild conditions, moderate yields

The pKa of the amine nucleophile significantly influences reaction efficiency in catalytic systems. Studies on analogous β-ketoamide syntheses reveal that amines with pKa > 10 (e.g., aliphatic amines) exhibit faster reaction rates and higher yields compared to weaker nucleophiles like aromatic amines (pKa < 5). This reactivity difference stems from the dual role of amines as both nucleophiles and bases in deprotonating the β-ketoester system to generate the more nucleophilic enolate species [1]. When adapting this protocol to N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide synthesis, optimal results are obtained using temperature-controlled microwave reactors with rapid heating/cooling cycles to prevent decomposition of the thermally sensitive β-ketoamide product.

Solid-Phase and Combinatorial Synthesis Methodologies

Solid-phase synthesis provides a powerful platform for generating diverse libraries of β-ketoamide analogs, including N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide derivatives. This approach builds upon Merrifield's pioneering work, where substrates are covalently anchored to insoluble polymer supports (typically polystyrene or polyamide resins) through acid-labile linkers like Wang or Rink amide resins [2] [6]. The general combinatorial sequence involves: (1) coupling Fmoc-protected 3-oxo-3-phenylpropanoic acid to the resin; (2) Fmoc deprotection with piperidine; (3) coupling with ortho-substituted anilines including 2,6-dimethylaniline using peptide coupling reagents such as HBTU/HOBt or DIC/Oxyma; and (4) acidolytic cleavage (TFA/DCM) to release the target β-ketoamide [6] [9].

The combinatorial strategy enables rapid generation of structural diversity through split-pool techniques, where hundreds of analogs can be synthesized simultaneously by varying the β-keto acid component and amine nucleophile. Encoding technologies, including chemical tags or radiofrequency tags, facilitate tracking of individual compounds throughout synthesis and screening [6]. This approach is particularly valuable for pharmaceutical exploration of β-ketoamide libraries, allowing structure-activity relationship (SAR) studies around both the aryl ketone and anilide moieties. The solid-phase environment suppresses side reactions common in solution-phase synthesis of β-ketoamides, particularly decarboxylation and diketone formation, by isolating reactive sites through site isolation on the polymeric support [9].

Key advantages of solid-phase synthesis for N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide analogs include: (1) simplified purification through filtration and washing; (2) amenability to automation; (3) access to unconventional derivatives via on-resin modifications like reductive amination or acylation; and (4) efficient removal of excess reagents to drive reactions to completion. Limitations include potential racemization at the α-position during coupling steps and linker incompatibility with strong nucleophiles or reducing agents, restricting the scope of accessible analogs.

Stereochemical Control in Aryl-Substituted Propanamide Derivatives

The stereochemical integrity of N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide warrants careful consideration despite the absence of chiral centers in the parent molecule. The β-ketoamide moiety exists predominantly as an equilibrium mixture of syn and anti conformers relative to the amide bond, with the enolizable proton displaying dynamic keto-enol tautomerism [7]. X-ray crystallographic studies of related β-ketoamides reveal nearly planar conformations stabilized by intramolecular hydrogen bonding between the amide NH and the carbonyl oxygen, creating a pseudo-six-membered ring that restricts rotation about the C(O)-CH₂ bond [4].

Ortho-substitution on the aniline ring introduces potential atropisomerism due to restricted rotation around the aryl-N bond. For N-(2,6-dimethylphenyl) derivatives, the perpendicular arrangement of the aromatic ring relative to the amide plane creates a chiral axis when combined with asymmetric 2,6-substitution patterns. However, the symmetrical dimethyl substitution at both ortho positions in N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide eliminates this chirality, yielding a meso-type configuration [7] [8].

When synthesizing non-symmetrical analogs, stereocontrol becomes synthetically challenging. Asymmetric hydrogenation of the β-keto functionality using chiral catalysts (e.g., Ru-BINAP complexes) can produce enantiomerically enriched β-hydroxyamides, but this approach is not applicable to the target compound which lacks reducible functionality. For α-substituted analogs, enantioselective synthesis may employ: (1) chiral auxiliaries (e.g., Evans oxazolidinones) attached to the β-ketoacid precursor; (2) enzymatic resolution using lipases or esterases; or (3) asymmetric Michael additions catalyzed by cinchona alkaloids. The 3-oxo-3-phenylpropanamide moiety exhibits configurational stability at room temperature, with rotational barriers exceeding 25 kcal/mol as determined by dynamic NMR spectroscopy [8].

Properties

CAS Number

40624-74-6

Product Name

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

IUPAC Name

N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide

Molecular Formula

C17H17NO2

Molecular Weight

267.328

InChI

InChI=1S/C17H17NO2/c1-12-7-6-8-13(2)17(12)18-16(20)11-15(19)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

SAGKWXPLWULWTR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC(=O)C2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.